4-Benzamido-7-methyloctanoic acid
Overview
Description
4-Benzamido-7-methyloctanoic acid is an organic compound that belongs to the class of benzamides Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzamido-7-methyloctanoic acid typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This green and rapid pathway provides high yields and is eco-friendly. The reaction conditions include:
Reactants: Benzoic acid and amine
Catalyst: Diatomite earth@IL/ZrCl4
Irradiation: Ultrasonic
Temperature: Mild conditions
Industrial Production Methods: In industrial settings, the production of benzamides, including this compound, often involves high-temperature reactions (above 180°C) between carboxylic acids and amines . The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Benzamido-7-methyloctanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzamide group to an amine.
Substitution: The benzamide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Benzamide derivatives
Scientific Research Applications
4-Benzamido-7-methyloctanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 4-Benzamido-7-methyloctanoic acid involves its interaction with specific molecular targets and pathways. The benzamide group can interact with enzymes and receptors, modulating their activity. The methyloctanoic acid chain can influence the compound’s solubility and bioavailability, affecting its overall efficacy.
Comparison with Similar Compounds
4-Methyloctanoic acid: Shares a similar structure but lacks the benzamide group.
Benzamide: Contains the benzamide group but lacks the methyloctanoic acid chain.
4-Methyldodecanoic acid: Similar structure with a longer carbon chain.
Uniqueness: 4-Benzamido-7-methyloctanoic acid is unique due to the combination of the benzamide group and the methyloctanoic acid chain, providing a balance of properties that make it suitable for various applications. Its structure allows for diverse chemical modifications, enhancing its versatility in research and industry.
Properties
IUPAC Name |
4-benzamido-7-methyloctanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-12(2)8-9-14(10-11-15(18)19)17-16(20)13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,17,20)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCWENSYPZPPTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(CCC(=O)O)NC(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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